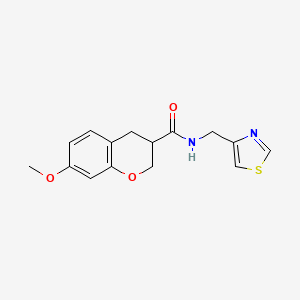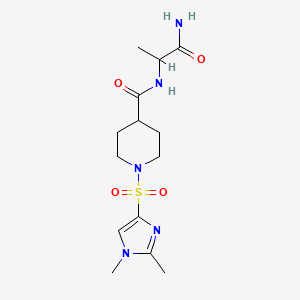
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as MT-2, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. MT-2 is a synthetic compound that belongs to the class of chromene derivatives. It has been found to exhibit a range of biochemical and physiological effects and has been studied extensively for its mechanism of action.
Mechanism of Action
The exact mechanism of action of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition may contribute to 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide's anticancer properties. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to the development of various diseases.
Biochemical and Physiological Effects
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly those of the breast and prostate. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to exhibit antiviral activity against HIV, and has been studied for its potential use in the treatment of HIV/AIDS. In addition, 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is its potential as a broad-spectrum anticancer agent. It has been found to inhibit the growth of various types of cancer cells, and may be useful in the treatment of multiple types of cancer. However, one of the limitations of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound, which may make it more readily available for use in experimental settings. Another area of interest is the further study of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide's mechanism of action, which may lead to the development of more targeted and effective therapies for cancer and other diseases. Additionally, more studies are needed to determine the safety and efficacy of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide in humans, and to explore its potential as a therapeutic agent in various disease states.
Synthesis Methods
The synthesis of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium methoxide and methanol to give the final product, 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide.
Scientific Research Applications
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to have a range of potential applications in scientific research. It has been studied for its anticancer properties, and has been found to inhibit the growth of cancer cells in vitro. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential as an antiviral agent, particularly against the human immunodeficiency virus (HIV). In addition, 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of various inflammatory conditions.
properties
IUPAC Name |
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-13-3-2-10-4-11(7-20-14(10)5-13)15(18)16-6-12-8-21-9-17-12/h2-3,5,8-9,11H,4,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBRRKLWBSSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCC3=CSC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-[5-(furan-2-yl)-2-phenylpyrazol-3-yl]methanone](/img/structure/B7536277.png)



![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7536321.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7536326.png)
![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![N-[2-(furan-2-carbonylamino)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536337.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B7536352.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)piperidine-1-carboxamide](/img/structure/B7536363.png)